molecular formula C19H42N+ B1202521 Cetrimonium CAS No. 6899-10-1

Cetrimonium

Cat. No.: B1202521
CAS No.: 6899-10-1
M. Wt: 284.5 g/mol
InChI Key: RLGQACBPNDBWTB-UHFFFAOYSA-N
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Description

Cetrimonium, also known as hexadecyltrimethylammonium, is a quaternary ammonium cation whose salts are widely used as antiseptics. It is commonly found in personal care products such as shampoos and conditioners due to its conditioning properties. This compound is effective against bacteria and fungi, making it a valuable component in various hygienic and cleaning agents .

Preparation Methods

Cetrimonium can be synthesized through the reaction of hexadecylamine with methyl chloride or methyl bromide. The reaction typically occurs in an organic solvent under reflux conditions. The resulting product is then purified through recrystallization or distillation. Industrial production methods often involve the use of large-scale reactors and continuous processing to ensure high yield and purity .

Chemical Reactions Analysis

Cetrimonium primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. Common reagents used in these reactions include halides such as chloride and bromide. The major products formed from these reactions are this compound chloride and this compound bromide, which are widely used in various applications .

Scientific Research Applications

Cetrimonium has a broad range of scientific research applications:

    Chemistry: It is used in the synthesis of gold nanoparticles and mesoporous silica nanoparticles.

    Biology: this compound is used in cell lysis buffers for the extraction of DNA and proteins.

    Medicine: this compound is used as an antiseptic in topical formulations to prevent infections in minor wounds and burns.

    Industry: this compound is used in the formulation of hair conditioners and shampoos due to its conditioning properties. .

Mechanism of Action

Cetrimonium acts as a cationic surfactant, meaning it has a positively charged hydrophilic head and a hydrophobic tail. This structure allows it to interact with both water and oil, making it an effective emulsifier and detergent. In biological applications, this compound disrupts cell membranes by interacting with the lipid bilayer, leading to cell lysis and the release of intracellular components .

Comparison with Similar Compounds

Cetrimonium is similar to other quaternary ammonium compounds such as benzalkonium chloride, cetylpyridinium chloride, and didecyldimethylammonium chloride. this compound is unique in its specific use in personal care products due to its conditioning properties. Other similar compounds include:

This compound’s unique combination of antiseptic and conditioning properties makes it a versatile compound in both scientific research and everyday applications.

Properties

CAS No.

6899-10-1

Molecular Formula

C19H42N+

Molecular Weight

284.5 g/mol

IUPAC Name

hexadecyl(trimethyl)azanium

InChI

InChI=1S/C19H42N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4/h5-19H2,1-4H3/q+1

InChI Key

RLGQACBPNDBWTB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C

melting_point

240 °C

Key on ui other cas no.

6899-10-1

Related CAS

112-02-7 (chloride)
505-86-2 (hydroxide)
57-09-0 (bromide)
65060-02-8 (methyl sulfate)
68214-07-3 (monosulfate)
7192-88-3 (iodide)

solubility

100000 mg/L

Synonyms

1-hexadecyltrimethylammonium chloride
Cetavlon
cetrimide
cetriminium
cetrimonium
cetrimonium bromide
cetrimonium chloride
cetrimonium hydroxide
cetrimonium iodide
Cetrimonium Methosulfate
cetrimonium methyl sulfate
cetrimonium monosulfate
cetyltrimethylammonium bromide
cetyltrimethylammonium chloride
CTAB
CTAOH
hexadecyl trimethyl ammonium bromide
hexadecyl(trimethyl)azanium
hexadecyltrimethylammonium bromide
hexadecyltrimethylammonium octylsulfonate
HTAB cpd
Octylsulfonate, Hexadecyltrimethylammonium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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